1-Bromo-3-fluoro-4-methyl-2-nitrobenzene
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Overview
Description
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, characterized by the presence of bromine, fluorine, methyl, and nitro functional groups
Mechanism of Action
Target of Action
It is known that nitrobenzene derivatives generally interact with various enzymes and proteins within the cell .
Mode of Action
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene, like other nitrobenzene derivatives, likely undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that nitrobenzene derivatives can influence a variety of biochemical pathways due to their reactivity with cellular enzymes and proteins .
Result of Action
Given its potential reactivity, it could cause modifications to cellular proteins and enzymes, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interactions with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 3-fluoro-4-methyl-2-nitrobenzene followed by bromination. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the bromination step employs bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups (nitro and bromine) makes it susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS).
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Amination: Reduction of the nitro group forms 1-bromo-3-fluoro-4-methyl-2-aminobenzene.
Further Substitution: Additional electrophilic or nucleophilic substitutions can yield various substituted derivatives.
Scientific Research Applications
1-Bromo-3-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
- 1-Bromo-4-fluoro-3-methyl-2-nitrobenzene
- 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness: 1-Bromo-3-fluoro-4-methyl-2-nitrobenzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Compared to its analogs, it offers different substitution patterns and electronic effects, making it valuable for targeted synthetic applications .
Properties
IUPAC Name |
1-bromo-3-fluoro-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOQRFHDRKQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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